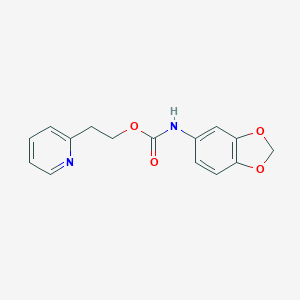
Carbamic acid, N-(1,3-benzodioxol-5-YL)-, 2-(2-pyridyl)ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, N-(1,3-benzodioxol-5-YL)-, 2-(2-pyridyl)ethyl ester is a chemical compound that has attracted scientific research attention due to its potential applications in various fields. This compound is also known as piracetam hydrazide and has been synthesized using various methods.
作用機序
The mechanism of action of Carbamic acid, N-(1,3-benzodioxol-5-YL)-, 2-(2-pyridyl)ethyl ester is not fully understood. However, studies suggest that it may act by increasing the release of acetylcholine, a neurotransmitter that is important for memory and learning. It may also improve blood flow to the brain, which can enhance cognitive function.
生化学的および生理学的効果
Carbamic acid, N-(1,3-benzodioxol-5-YL)-, 2-(2-pyridyl)ethyl ester has been shown to have various biochemical and physiological effects. Studies have shown that it can improve cognitive function, memory, and learning. It may also have neuroprotective effects and can improve blood flow to the brain. Additionally, Carbamic acid, N-(1,3-benzodioxol-5-YL)-, 2-(2-pyridyl)ethyl ester has been shown to have antioxidant properties, which can help protect cells from damage.
実験室実験の利点と制限
Carbamic acid, N-(1,3-benzodioxol-5-YL)-, 2-(2-pyridyl)ethyl ester has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential applications in various fields. However, there are also some limitations. For example, the mechanism of action is not fully understood, and there is limited information on the long-term effects of its use.
将来の方向性
There are several future directions for research on Carbamic acid, N-(1,3-benzodioxol-5-YL)-, 2-(2-pyridyl)ethyl ester. One area of interest is the development of new derivatives that may have improved efficacy and fewer side effects. Additionally, more research is needed to fully understand the mechanism of action and long-term effects of this compound. Furthermore, Carbamic acid, N-(1,3-benzodioxol-5-YL)-, 2-(2-pyridyl)ethyl ester has potential applications in other fields, such as the treatment of anxiety and depression, and further research is needed to explore these areas. Finally, the development of new synthesis methods may also be an area for future research.
Conclusion:
Carbamic acid, N-(1,3-benzodioxol-5-YL)-, 2-(2-pyridyl)ethyl ester is a chemical compound that has attracted scientific research attention due to its potential applications in various fields. It has been synthesized using various methods and has been extensively studied for its potential applications in the treatment of neurological disorders. Although the mechanism of action is not fully understood, studies suggest that it may act by increasing the release of acetylcholine and improving blood flow to the brain. Carbamic acid, N-(1,3-benzodioxol-5-YL)-, 2-(2-pyridyl)ethyl ester has several advantages for lab experiments, but there are also limitations, such as the limited information on the long-term effects of its use. Finally, there are several future directions for research on this compound, including the development of new derivatives, further research on the mechanism of action and long-term effects, and exploration of potential applications in other fields.
合成法
Carbamic acid, N-(1,3-benzodioxol-5-YL)-, 2-(2-pyridyl)ethyl ester has been synthesized using various methods. One of the most common methods involves the reaction of 2-pyridylethylamine with N-(1,3-benzodioxol-5-yl)formamide in the presence of acetic anhydride. The reaction yields Carbamic acid, N-(1,3-benzodioxol-5-YL)-, 2-(2-pyridyl)ethyl ester as a white crystalline solid.
科学的研究の応用
Carbamic acid, N-(1,3-benzodioxol-5-YL)-, 2-(2-pyridyl)ethyl ester has been studied for its potential applications in various fields. One of the most significant areas of research has been its use in the treatment of neurological disorders. Studies have shown that Carbamic acid, N-(1,3-benzodioxol-5-YL)-, 2-(2-pyridyl)ethyl ester can improve cognitive function and memory in patients with Alzheimer's disease, dementia, and other neurological disorders.
特性
CAS番号 |
101516-96-5 |
|---|---|
製品名 |
Carbamic acid, N-(1,3-benzodioxol-5-YL)-, 2-(2-pyridyl)ethyl ester |
分子式 |
C15H14N2O4 |
分子量 |
286.28 g/mol |
IUPAC名 |
2-pyridin-2-ylethyl N-(1,3-benzodioxol-5-yl)carbamate |
InChI |
InChI=1S/C15H14N2O4/c18-15(19-8-6-11-3-1-2-7-16-11)17-12-4-5-13-14(9-12)21-10-20-13/h1-5,7,9H,6,8,10H2,(H,17,18) |
InChIキー |
OIVSQFSWQKKYCO-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)OCCC3=CC=CC=N3 |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)OCCC3=CC=CC=N3 |
その他のCAS番号 |
101516-96-5 |
同義語 |
2-pyridin-2-ylethyl N-benzo[1,3]dioxol-5-ylcarbamate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






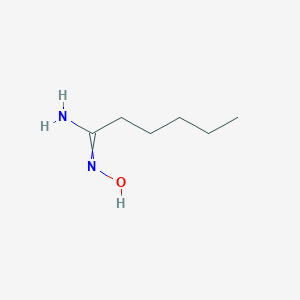
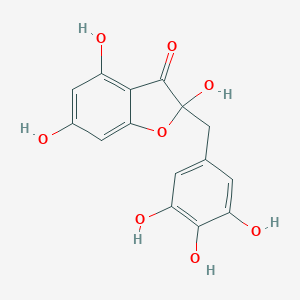

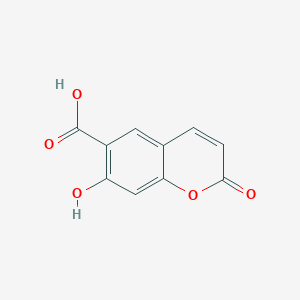
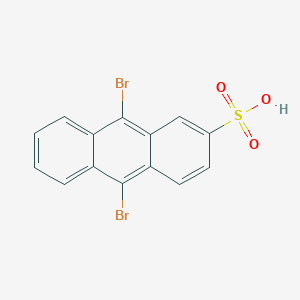
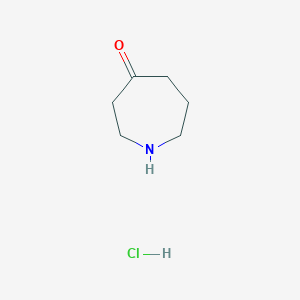
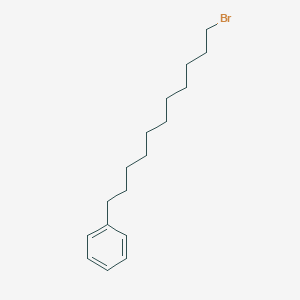
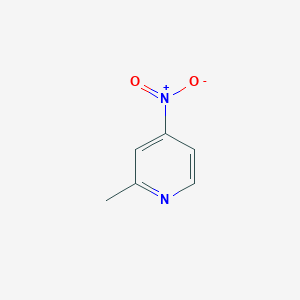
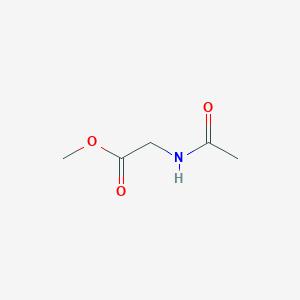
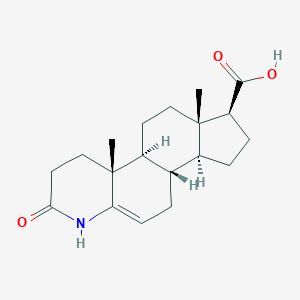
![6-[(2-Aminoethyl)amino]-7-chloro-1-cyclopropyl-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid](/img/structure/B19550.png)